molecular formula C11H14F3N5 B11732058 1-(difluoromethyl)-N-[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]-3-methyl-1H-pyrazol-4-amine

1-(difluoromethyl)-N-[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]-3-methyl-1H-pyrazol-4-amine

Cat. No.: B11732058
M. Wt: 273.26 g/mol
InChI Key: MUHLDQHCQYVOMH-UHFFFAOYSA-N
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Description

1-(difluoromethyl)-N-[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]-3-methyl-1H-pyrazol-4-amine is a complex organic compound that features a difluoromethyl group and a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(difluoromethyl)-N-[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]-3-methyl-1H-pyrazol-4-amine typically involves multiple steps. One common method involves the difluoromethylation of a pyrazole precursor. This process can be achieved through a radical process, where difluoromethyl radicals are generated and subsequently react with the pyrazole ring . The reaction conditions often require the presence of a radical initiator and a suitable solvent.

Industrial Production Methods: Industrial production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process typically includes the use of elemental fluorine (F2) and hydrogen fluoride (HF) in a reactor resistant to these corrosive agents .

Chemical Reactions Analysis

Types of Reactions: 1-(difluoromethyl)-N-[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]-3-methyl-1H-pyrazol-4-amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: Halogenation and other substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Halogenation can be achieved using reagents like chlorine (Cl2) or bromine (Br2).

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce halogenated derivatives.

Scientific Research Applications

1-(difluoromethyl)-N-[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]-3-methyl-1H-pyrazol-4-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 1-(difluoromethyl)-N-[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]-3-methyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets. The difluoromethyl group and pyrazole ring can interact with enzymes and receptors, modulating their activity. This compound may inhibit certain enzymes or activate specific receptors, leading to its observed biological effects.

Comparison with Similar Compounds

Uniqueness: 1-(difluoromethyl)-N-[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]-3-methyl-1H-pyrazol-4-amine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both difluoromethyl and fluoro groups enhances its reactivity and potential bioactivity compared to similar compounds.

Properties

Molecular Formula

C11H14F3N5

Molecular Weight

273.26 g/mol

IUPAC Name

1-(difluoromethyl)-N-[(5-fluoro-1,3-dimethylpyrazol-4-yl)methyl]-3-methylpyrazol-4-amine

InChI

InChI=1S/C11H14F3N5/c1-6-8(10(12)18(3)16-6)4-15-9-5-19(11(13)14)17-7(9)2/h5,11,15H,4H2,1-3H3

InChI Key

MUHLDQHCQYVOMH-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C=C1NCC2=C(N(N=C2C)C)F)C(F)F

Origin of Product

United States

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